molecular formula C17H14O4 B600370 3,7-Dimethoxyflavone CAS No. 20950-52-1

3,7-Dimethoxyflavone

Cat. No. B600370
CAS RN: 20950-52-1
M. Wt: 282.29
InChI Key:
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Description

3,7-Dimethoxyflavone is a flavonoid, a type of plant-based compound with antioxidant properties . It’s found in various plants and has been studied for its potential health benefits . It has been found to inhibit the growth of cancer cells by binding to the enzyme prenyltransferase .


Molecular Structure Analysis

The molecular formula of 3,7-Dimethoxyflavone is C17H14O4 . It has a molecular weight of 282.29 . The structure includes two methoxy groups (OCH3), which make the compound more lipophilic than hydroxyl flavones .


Physical And Chemical Properties Analysis

3,7-Dimethoxyflavone is a solid compound . Its properties are influenced by the presence of methoxy groups, which increase its lipophilicity compared to hydroxyl flavones .

Scientific Research Applications

  • Anti-Invasive Activity : 3,7-Dimethoxyflavone demonstrated anti-invasive activity at concentrations ranging from 1 to 100 µM without cytotoxic effects in a study on MCF-7/6 human mammary carcinoma cells. This effect was reversible and did not inhibit the growth of cell aggregates or heart fragments in suspension culture (Parmar et al., 1994).

  • Antidiabetic and Hypolipidemic Effects : A study on streptozotocin-induced diabetic rats found that 5,7-Dimethoxyflavone significantly reduced blood sugar and glycosylated hemoglobin levels. It also increased non-enzymic antioxidants and had a hypolipidemic effect by reducing serum triglycerides and cholesterol levels (Xie, Zhang, & Su, 2019).

  • Inhibition of Drug Metabolizing Enzymes : 5,7-Dimethoxyflavone, a component of Kaempferia parviflora, inhibited the drug metabolizing enzyme family cytochrome P450 3As, potentially increasing blood concentrations of drugs metabolized by CYP3As (Ochiai et al., 2018).

  • Pharmacokinetics and Tissue Distribution : A study on mice showed that 5,7-Dimethoxyflavone accumulated significantly in various tissues after oral administration, with the highest accumulation in the gut, liver, and kidney. This could be critical in evaluating the in vivo translation of its beneficial effects (Bei & An, 2016).

  • Anticancer Activity : 3,7-Dimethoxyflavone showed anticancer properties, as indicated by a study where it inhibited invasive potentials and stemness in glioblastoma multiforme cells. It functioned as a negative agent against the aggressiveness of these cancer cells (Bae et al., 2014).

  • Antinociceptive Effect : Certain dimethoxy flavones, including 3,7-Dimethoxyflavone, demonstrated significant antinociceptive action in mice, suggesting their potential for pain management (Pandurangan et al., 2014).

  • Biotransformation by Fungi : Research on biotransformation of 5,7-Dimethoxyflavone by entomopathogenic filamentous fungi indicated the ability of these fungi to selectively demethylate/hydroxylate and glycosylate this compound, potentially creating derivatives with varied biological activities (Łużny et al., 2021).

Safety And Hazards

While specific safety and hazard information for 3,7-Dimethoxyflavone is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and using personal protective equipment .

Future Directions

Research on 3,7-Dimethoxyflavone is ongoing, with studies investigating its potential anti-cancer and anti-inflammatory effects . Future research may focus on enhancing its biological effectiveness, possibly through chemical modifications .

properties

IUPAC Name

3,7-dimethoxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-19-12-8-9-13-14(10-12)21-16(17(20-2)15(13)18)11-6-4-3-5-7-11/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDZOPXQZSXGSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347356
Record name 3,7-Dimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dimethoxyflavone

CAS RN

20950-52-1
Record name 3,7-Dimethoxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020950521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7-Dimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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